Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate is a synthetic organic compound that features a seven-membered azepane ring with a bromomethyl and a fluoro substituent
Preparation Methods
The synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azepane ring followed by the introduction of the bromomethyl and fluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors for better control and scalability .
Chemical Reactions Analysis
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the azepane ring.
Addition Reactions: The fluoro group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity and specificity for its target, influencing the overall biological activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate include:
Tert-butyl bromoacetate: Used as an alkylating agent in organic synthesis.
(3-Bromopropoxy)-tert-butyldimethylsilane:
tert-Butyl 2-bromoacetate: Another alkylating agent with similar reactivity.
Properties
Molecular Formula |
C12H21BrFNO2 |
---|---|
Molecular Weight |
310.20 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-9H2,1-3H3 |
InChI Key |
NWHBOVINUBDZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CBr)F |
Origin of Product |
United States |
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